![molecular formula C19H13ClFN3O5 B2497296 3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 887902-07-0](/img/no-structure.png)
3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H13ClFN3O5 and its molecular weight is 417.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
Research has led to the synthesis of various novel heterocyclic compounds, exploring the chemical reactivity and potential applications of complex molecules related to the compound . For example, the study by Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnagenone and khellinone, demonstrating anti-inflammatory and analgesic activities, highlighting the utility of these compounds in drug discovery efforts aimed at finding new therapeutic agents (Abu‐Hashem et al., 2020).
Exploration of Biological Activities
Several studies have focused on evaluating the biological activities of synthesized compounds. For instance, compounds synthesized by Talupur et al. (2021) were characterized and evaluated for antimicrobial activities, demonstrating the potential of these molecules in the development of new antimicrobial agents (Talupur et al., 2021). Similarly, a study by Becan et al. (2008) screened novel thiazolopyrimidine derivatives for antitumor activities, identifying compounds with significant activity against human tumor cell lines, indicating their potential in cancer therapy (Becan et al., 2008).
Contribution to Drug Discovery
The synthesis and evaluation of the biological activities of these compounds contribute significantly to the field of drug discovery. For example, the development of fluorine-18-labeled 5-HT1A antagonists by Lang et al. (1999) showcases the application of such compounds in neuroimaging, providing insights into the functioning of the serotonin system in the brain (Lang et al., 1999).
Wirkmechanismus
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Its molecular weight (37475 ) suggests it may have good oral bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed. Its polarity and presence of potential hydrogen bond donors and acceptors may also influence its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on its targets and mode of action, it’s difficult to predict how these factors might impact this compound .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide' involves the reaction of 3-chloro-4-fluoroaniline with 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid to form an amide intermediate. This intermediate is then reacted with ethyl acetoacetate and urea to form the final product.", "Starting Materials": [ "3-chloro-4-fluoroaniline", "2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid", "ethyl acetoacetate", "urea" ], "Reaction": [ "Step 1: 3-chloro-4-fluoroaniline is reacted with 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the amide intermediate.", "Step 2: The amide intermediate is then reacted with ethyl acetoacetate and urea in the presence of a base such as potassium carbonate (K2CO3) and a solvent such as ethanol to form the final product.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
CAS-Nummer |
887902-07-0 |
Molekularformel |
C19H13ClFN3O5 |
Molekulargewicht |
417.78 |
IUPAC-Name |
3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H13ClFN3O5/c20-13-8-11(2-3-14(13)21)24-18(26)12(9-22-19(24)27)17(25)23-10-1-4-15-16(7-10)29-6-5-28-15/h1-4,7-9H,5-6H2,(H,22,27)(H,23,25) |
InChI-Schlüssel |
WPESNNHOMUKUFD-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CNC(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


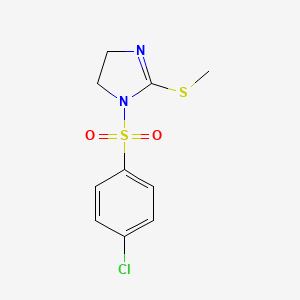
![ethyl 2-oxo-7-(2-phenylethyl)-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2497218.png)

![(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2497222.png)
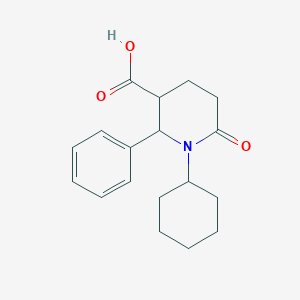
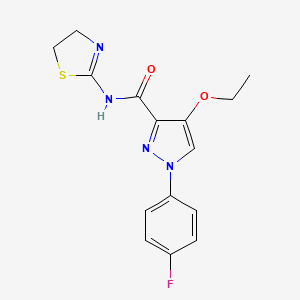
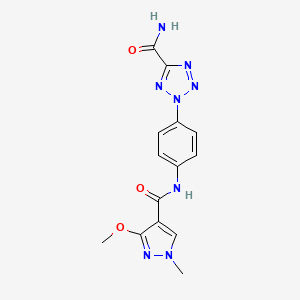
![2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497228.png)
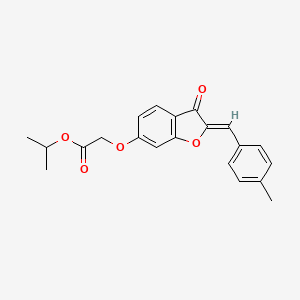
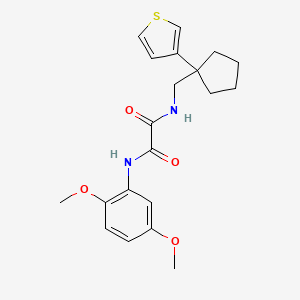
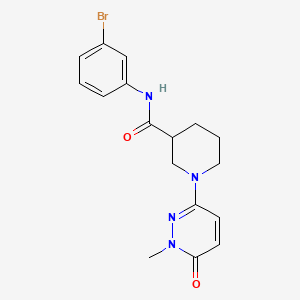
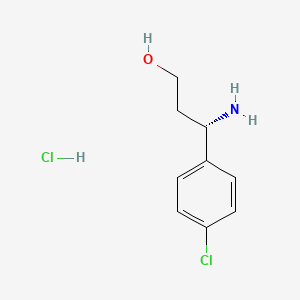
![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2497235.png)

